
1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a fluorophenyl group and a piperidinyl-pyridazinyl substituent, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 6-methylpyridazine with piperidine under suitable conditions.
Introduction of the Fluorophenyl Group:
Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- 1-(2-Bromophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
Uniqueness
1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Biologische Aktivität
1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, often referred to as a novel small molecule inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique structure that allows it to interact selectively with various biological targets, primarily involved in cell cycle regulation.
- Molecular Formula : C18H20FN5O
- Molecular Weight : 335.39 g/mol
- Solubility : Limited solubility in water; soluble in organic solvents like DMSO and ethanol.
- Melting Point : Approximately 186–187°C.
The biological activity of this compound primarily stems from its ability to inhibit Polo-like kinase 1 (PLK1), a crucial enzyme in the regulation of mitotic progression. PLK1 is often overexpressed in various cancers, making it a significant target for anti-cancer therapies. By inhibiting PLK1, this compound may disrupt cancer cell proliferation and induce apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have shown:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across different cancer cell lines, indicating significant potency against tumor growth.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | PLK1 inhibition |
MCF7 (Breast) | 20 | Cell cycle arrest |
HeLa (Cervical) | 25 | Induction of apoptosis |
Case Studies
- Cell Viability Assay : A study conducted on HeLa cells treated with the compound showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells compared to untreated controls, suggesting that the mechanism of action includes apoptosis induction through PLK1 inhibition.
Toxicity and Safety
Toxicological evaluations indicate that while the compound is effective at inhibiting cancer cell growth, its safety profile needs further investigation. Preliminary results suggest low toxicity in non-cancerous cell lines at therapeutic doses, but comprehensive studies are necessary to establish a full safety profile.
Current State of Research
Research is ongoing to fully elucidate the biological pathways affected by this compound and to optimize its structure for enhanced efficacy and reduced toxicity. The focus is on:
- Synthesis Modifications : Exploring variations in substituents to improve solubility and bioavailability.
- Combination Therapies : Investigating synergistic effects when used in conjunction with other anticancer agents.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13-6-7-17(23-22-13)24-10-8-14(9-11-24)12-20-18(25)21-16-5-3-2-4-15(16)19/h2-7,14H,8-12H2,1H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERXXSENGIHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.